molecular formula C11H10N2O3 B13933710 7-Ethyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylic acid

7-Ethyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylic acid

Katalognummer: B13933710
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: AKWLXXQFDGOKNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Ethyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-aminonicotinic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

7-Ethyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

7-Ethyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Ethyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antibacterial properties. The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Ethyl-5,6-dihydro-6-oxo-1,5-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H10N2O3

Molekulargewicht

218.21 g/mol

IUPAC-Name

7-ethyl-6-oxo-5H-1,5-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-2-6-3-8-9(13-10(6)14)4-7(5-12-8)11(15)16/h3-5H,2H2,1H3,(H,13,14)(H,15,16)

InChI-Schlüssel

AKWLXXQFDGOKNU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C(C=N2)C(=O)O)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.